AmpC enzymes are classified under the Ambler classification system as Class C beta-lactamases. They differ from other beta-lactamases in their structure and substrate specificity. In the functional classification scheme developed by Bush et al., they fall into Group 1, which includes enzymes that primarily hydrolyze cephalosporins . The presence of these enzymes in bacterial populations poses a challenge in clinical microbiology, especially in treating infections caused by resistant strains.
AmpC beta-lactamases are primarily synthesized by bacteria through genetic expression. The genes encoding these enzymes can be chromosomal or plasmid-mediated. The chromosomal genes are typically expressed under specific conditions, such as exposure to beta-lactam antibiotics, which induce their production. In contrast, plasmid-mediated AmpC genes can be transferred between bacteria, facilitating the spread of resistance.
The synthesis involves transcription of the ampC gene followed by translation into protein. Regulation of AmpC expression is complex and influenced by various factors including the bacterial growth phase and the presence of specific substrates or inhibitors . For example, in Pseudomonas aeruginosa, the accumulation of certain muropeptides can trigger high-level production of AmpC .
The three-dimensional structure of AmpC beta-lactamase reveals a mixed alpha/beta architecture characterized by a central five-stranded beta-sheet surrounded by alpha-helices. Key structural features include an active site that accommodates the beta-lactam substrate and catalytic residues essential for enzyme activity .
Crystallographic studies have provided detailed insights into the molecular structure of AmpC. For instance, the refined structure shows an R factor of 16.3% and a free R factor of 20.6%, indicating high-quality structural data . The active site contains critical residues such as serine at position 64, which plays a pivotal role in the hydrolysis mechanism .
AmpC beta-lactamases catalyze the hydrolysis of beta-lactam antibiotics through a two-step mechanism involving acylation and deacylation. The enzyme first forms a covalent acyl-enzyme intermediate with the antibiotic, followed by hydrolysis to regenerate the enzyme and release inactive products .
The kinetics of these reactions can vary significantly depending on the substrate. For example, AmpC exhibits higher activity on cephalosporins compared to penicillins due to structural differences that allow better accommodation within the active site . The hydrolysis rate for oxyiminocephalosporins is notably lower than that for benzylpenicillin due to slower deacylation processes .
The mechanism of action for AmpC involves several key steps:
This mechanism allows AmpC to effectively neutralize a variety of beta-lactam antibiotics, contributing to its role in antibiotic resistance .
Studies have shown that mutations in key residues can dramatically affect enzymatic activity, underscoring the importance of specific amino acids in maintaining function . For instance, substitutions at positions like lysine 67 or tyrosine 150 can lead to significant reductions in hydrolytic efficiency.
AmpC enzymes are typically found in the periplasmic space of bacteria but can also be secreted into the external medium in some species. Their molecular mass ranges from 34 to 40 kilodaltons with isoelectric points exceeding 8.0, indicating their basic nature .
Chemically, AmpC is characterized by its ability to hydrolyze various beta-lactams with differing efficiencies based on structural features such as side chains on the lactam ring. The enzyme's activity is influenced by environmental factors such as pH and temperature, with optimal conditions varying among different strains .
AmpC beta-lactamases are critical for understanding antibiotic resistance mechanisms in clinical settings. They serve as important targets for developing novel inhibitors that could restore the efficacy of existing antibiotics against resistant bacterial strains. Research into AmpC also aids in elucidating broader mechanisms of resistance among Gram-negative pathogens, thereby informing treatment strategies and public health policies aimed at combating antibiotic resistance .
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